molecular formula C27H31ClN4O2 B12217925 5-tert-butyl-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12217925
M. Wt: 479.0 g/mol
InChI Key: RQDMZEJBNOUVAE-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as catalytic reactions and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain kinases or bind to specific receptors, altering cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-tert-butyl-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific structural features and the presence of multiple functional groups.

Properties

Molecular Formula

C27H31ClN4O2

Molecular Weight

479.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C27H31ClN4O2/c1-17-25(19-8-10-20(28)11-9-19)26-30-23(27(2,3)4)16-24(32(26)31-17)29-14-13-18-7-12-21(33-5)22(15-18)34-6/h7-12,15-16,29H,13-14H2,1-6H3

InChI Key

RQDMZEJBNOUVAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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